1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a pyrrolidinone ring, and a phenylurea moiety
Preparation Methods
The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization to form the pyrrolidinone ring.
Introduction of the Phenylurea Moiety: The pyrrolidinone derivative is then reacted with phenyl isocyanate under controlled conditions to introduce the phenylurea group.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials
Biology: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator. Studies focus on its interactions with specific biological targets and its effects on cellular processes.
Medicine: The compound is evaluated for its pharmacological properties, including its potential as a therapeutic agent for various diseases. Preclinical studies assess its efficacy, safety, and mechanism of action.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects provide insights into its mode of action.
Comparison with Similar Compounds
When compared to similar compounds, 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea exhibits unique properties that distinguish it from others. Similar compounds include:
1-(4-Chlorophenyl)-3-phenylurea: Lacks the pyrrolidinone ring, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylurea: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and biological activity.
1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-ethylurea: Features an ethyl group, which affects its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTRSYUEOXDFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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